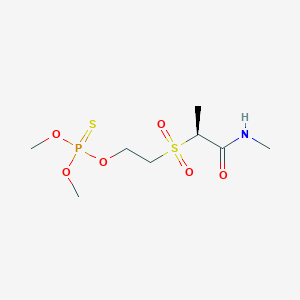
O,O-Dimethyl-S-(2-((1-Methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl)ester der Phosphorothioinsäure
Übersicht
Beschreibung
Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester is a chemical compound with the CAS number 2275-23-2. It is a straw-colored liquid used primarily as a systemic insecticide and acaricide effective against sucking insects. This compound is part of the organophosphorus pesticide family and is known for its effectiveness in pest control.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to insecticide mechanisms and pest control strategies.
Medicine: Investigated for potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known to be used as an effective and low-toxicity organophosphorus pesticide . Pesticides typically target enzymes or proteins essential for the survival of pests.
Mode of Action
The mode of action of this compound involves inhibiting the enzyme activity of pests or interfering with their growth and reproduction processes . This leads to the death of the pests, thereby protecting the crops.
Result of Action
The result of the action of this compound is the effective control of pests, particularly aphids . By inhibiting essential enzymes and interfering with growth and reproduction, it causes the death of pests and protects crops.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature, humidity, and pH can affect its stability and effectiveness. The compound is described as stable under normal temperature conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from phosphorothioic acid and various organic compounds. The synthesis involves the reaction of phosphorothioic acid with dimethyl sulfate and subsequent reactions with other organic intermediates to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the raw materials are mixed under controlled conditions of temperature and pressure. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various alkyl halides and amines are used as reagents.
Major Products Formed:
Oxidation typically results in the formation of phosphoric acid derivatives.
Reduction reactions yield reduced phosphorothioic acid derivatives.
Substitution reactions produce various substituted phosphorothioic acid esters.
Vergleich Mit ähnlichen Verbindungen
Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: Used as a systemic insecticide.
Vamidothion: Another organophosphorus pesticide with similar applications.
Uniqueness: Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester is unique due to its specific chemical structure, which provides enhanced stability and effectiveness compared to similar compounds.
Eigenschaften
CAS-Nummer |
70898-34-9 |
|---|---|
Molekularformel |
C8H18NO6PS2 |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
2-(2-dimethoxyphosphorylsulfanylethylsulfonyl)-N-methylpropanamide |
InChI |
InChI=1S/C8H18NO6PS2/c1-7(8(10)9-2)18(12,13)6-5-17-16(11,14-3)15-4/h7H,5-6H2,1-4H3,(H,9,10) |
InChI-Schlüssel |
KOLMGNAVOCHIPY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC)S(=O)(=O)CCOP(=S)(OC)OC |
Isomerische SMILES |
C[C@@H](C(=O)NC)S(=O)(=O)CCOP(=S)(OC)OC |
Kanonische SMILES |
CC(C(=O)NC)S(=O)(=O)CCSP(=O)(OC)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Vamidothion sulfone; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


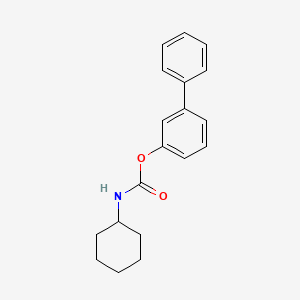

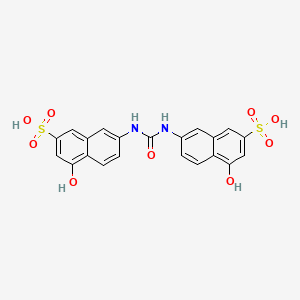

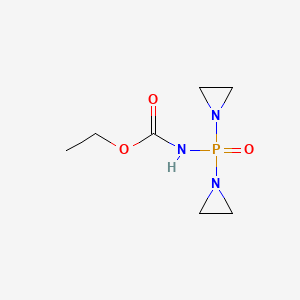
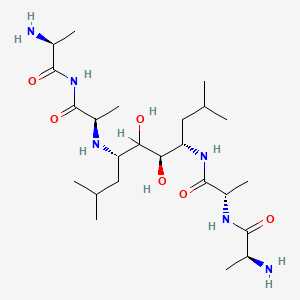
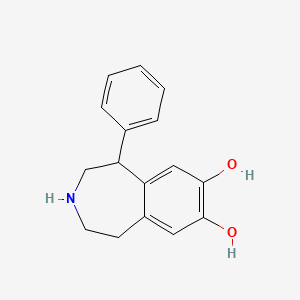
![2-Methoxy-N-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1682074.png)


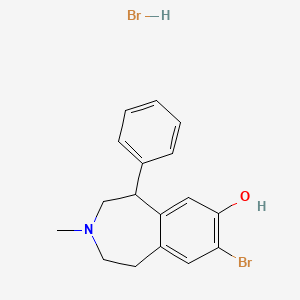
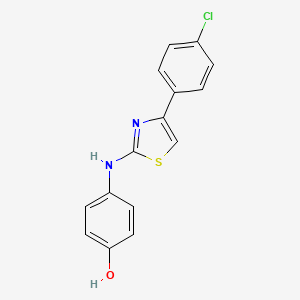
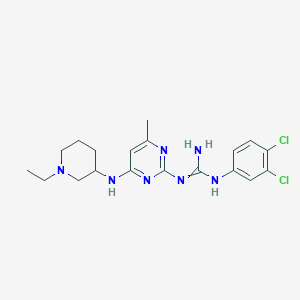
![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)
